Home > Products > Screening Compounds P76609 > 8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 799257-99-1

8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2809555
CAS Number: 799257-99-1
Molecular Formula: C12H19N5O3
Molecular Weight: 281.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Purine-2,6-diones are a class of heterocyclic compounds structurally similar to naturally occurring purine bases like adenine and guanine. These derivatives often feature various substituents at positions 1, 3, 7, and 8, significantly influencing their biological activity. [, , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Alkylation: Introducing substituents at the nitrogen atoms (N1, N3, N7) of the purine ring using alkyl halides or other alkylating agents. [, , ]
  • Nucleophilic Substitution: Using the reactivity of halogenated purine-2,6-diones (e.g., 8-bromotheophylline) to introduce amines or other nucleophiles. [, , , , ]
  • Cyclization Reactions: Forming fused heterocyclic rings onto the purine core, often involving the nitrogen atom at position 9. [, , ]
Molecular Structure Analysis
  • Planar purine ring system: With some flexibility depending on the substituents. []
  • Hydrogen bonding potential: Due to the presence of multiple nitrogen and oxygen atoms, influencing their interactions with biological targets. []
  • Conformation variability: The substituents on the purine ring can adopt different conformations, influencing their pharmacological properties. []
Mechanism of Action
  • Enzyme Inhibition: Acting as competitive or non-competitive inhibitors of enzymes like phosphodiesterase, kinases, or dipeptidyl peptidase-4 (DPP-4). [, , , , , , , ]
  • Receptor Antagonism: Blocking the activity of receptors like adenosine receptors, by binding to the receptor and preventing the natural ligand from binding. [, , ]
Applications
  • Cardiovascular Diseases: Development of antiplatelet agents, vasodilators, and treatments for hypertension. [, , , ]
  • Respiratory Diseases: Development of anti-asthmatic drugs and therapies for chronic obstructive pulmonary disease (COPD). [, ]
  • Metabolic Diseases: Development of anti-diabetic agents, particularly DPP-4 inhibitors for type 2 diabetes. [, , , , ]
  • Neurological Disorders: Development of treatments for Parkinson's disease, Alzheimer's disease, and cognitive impairment. [, , ]
  • Cancer: Exploration of anticancer activity against various cancer cell lines. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

Compound Description: This compound is a derivative of theophylline and was investigated for its electrocardiographic, antiarrhythmic, and hypotensive activities. It demonstrated strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []

Relevance: This compound shares a core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Both compounds also feature a substituent at the 7-position, with compound (2) having a longer and more complex substituent compared to the 2-hydroxyethyl group in the main compound. []

Compound Description: These compounds are a series of analogs of compound (2), modified at the 8-position of the purine ring with various alkylamino substituents. [] One specific analog, containing an 8-(2-morpholin-4-yl-ethylamino) substituent (compound 15 in the study), also exhibited strong prophylactic antiarrhythmic activity similar to compound (2). []

Relevance: These compounds, along with compound (2), highlight the possibility of modifying the 8-position of the purine core structure to achieve different pharmacological effects. Compared to 8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, these analogs demonstrate how altering the substituents at both the 7- and 8- positions can influence antiarrhythmic activity. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

Compound Description: This compound is another theophylline derivative and has been structurally characterized using X-ray crystallography. The study revealed details about its molecular geometry and conformation. []

Relevance: This compound is structurally analogous to 8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, sharing the core theophylline structure (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) and featuring substituents at both the 7- and 8- positions. While the specific substituents differ, the overall structural similarity emphasizes the versatility of modifications at these positions. []

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6dione

Compound Description: This compound exhibited inhibitory activity against protein kinase CK2 with an IC50 value of 8.5 μM in vitro. This research focused on identifying protein kinase CK2 inhibitors among purine-2,6-dione derivatives using molecular docking and biochemical tests. []

Relevance: This compound and 8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione both belong to the purine-2,6-dione class of compounds and highlight the potential of this chemical scaffold for developing kinase inhibitors. The presence of different substituents at the 3-, 7-, and 8-positions in these compounds emphasizes the possibility for structural variations within this class to target specific kinases. []

Properties

CAS Number

799257-99-1

Product Name

8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(diethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

Molecular Formula

C12H19N5O3

Molecular Weight

281.316

InChI

InChI=1S/C12H19N5O3/c1-4-16(5-2)11-13-9-8(17(11)6-7-18)10(19)14-12(20)15(9)3/h18H,4-7H2,1-3H3,(H,14,19,20)

InChI Key

FQUAKAVWMPUXIR-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC2=C(N1CCO)C(=O)NC(=O)N2C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.